molecular formula C22H40N2O6Si2 B12215254 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine

1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine

Cat. No.: B12215254
M. Wt: 484.7 g/mol
InChI Key: HBSKJJBQGMVUQG-UHFFFAOYSA-N
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Description

1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine is a synthetic nucleoside analog It is characterized by the presence of a thymine base attached to a modified ribose sugar, which is protected by a tetraisopropyldisiloxane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine typically involves the protection of the hydroxyl groups on the ribose sugar. This is achieved using 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane, which acts as a silylating reagent to protect the 3’ and 5’ hydroxyl groups . The protected ribose is then coupled with thymine to form the desired nucleoside analog.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on the ribose or thymine moieties.

    Substitution: Nucleophilic substitution reactions can be used to replace the protective silyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized nucleosides.

Scientific Research Applications

1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: The compound is studied for its potential to inhibit viral replication by incorporating into viral DNA.

    Medicine: Research is ongoing to explore its use as an antiviral and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and diagnostic tools.

Mechanism of Action

The mechanism of action of 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine involves its incorporation into DNA or RNA. Once incorporated, it can disrupt the normal function of these nucleic acids, leading to the inhibition of viral replication or the induction of apoptosis in cancer cells. The molecular targets include viral polymerases and cellular enzymes involved in DNA synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]cytosine
  • 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]adenine

Uniqueness

Compared to similar compounds, 1-[2-Deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxane-1,3-diyl)-beta-D-ribofuranosyl]thymine is unique due to its specific thymine base, which imparts distinct biological activity. Its protective silyl group also provides stability, making it a valuable intermediate in synthetic chemistry.

Properties

Molecular Formula

C22H40N2O6Si2

Molecular Weight

484.7 g/mol

IUPAC Name

5-methyl-1-[2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C22H40N2O6Si2/c1-13(2)31(14(3)4)27-12-19-18(29-32(30-31,15(5)6)16(7)8)10-20(28-19)24-11-17(9)21(25)23-22(24)26/h11,13-16,18-20H,10,12H2,1-9H3,(H,23,25,26)

InChI Key

HBSKJJBQGMVUQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC3C(O2)CO[Si](O[Si](O3)(C(C)C)C(C)C)(C(C)C)C(C)C

Origin of Product

United States

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